N-methyl-5-nitroquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-5-nitroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGPHUMELSDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968496 | |
| Record name | N-Methyl-5-nitroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5373-08-0 | |
| Record name | N-Methyl-5-nitroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5373-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-nitroquinolin-8-amine can be achieved through various methods. One common approach involves the nitration of N-methylquinolin-8-amine. This reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-nitroquinolin-8-amine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-methyl-5-aminoquinolin-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: N-methyl-5-nitroquinolin-8-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that N-methyl-5-nitroquinolin-8-amine exhibits significant biological activity, particularly in cancer therapy. Its nitro group allows for selective activation by nitroreductases, enzymes that can convert it into cytotoxic agents. This mechanism is particularly relevant for targeted cancer therapies, which aim to minimize damage to healthy tissues while maximizing effects on tumor cells .
Antimalarial Properties
The compound's structural similarity to other quinolinamines suggests potential applications in treating malaria. Studies have shown that derivatives of quinolinamines exhibit potent in vitro antimalarial activity against various strains of Plasmodium falciparum. For instance, certain analogues demonstrated IC50 values ranging from 20 to 4760 ng/mL against drug-sensitive strains .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps, including the vicarious nucleophilic substitution (VNS) reaction, which has been studied extensively in the context of nitroquinoline derivatives . The VNS method allows for the introduction of various substituents that can enhance biological activity.
| Synthesis Steps | Description |
|---|---|
| Step 1 | Formation of the quinoline framework through cyclization reactions. |
| Step 2 | Introduction of the nitro group via electrophilic nitration. |
| Step 3 | Methylation of the amine group to yield N-methyl derivatives. |
In Vitro Studies
In vitro studies have demonstrated that this compound and its derivatives possess broad-spectrum antimicrobial properties, including antibacterial and antifungal activities . These compounds have been evaluated for their efficacy against various pathogens, showing promising results.
Case Studies on Anticancer Activity
A study evaluated the anticancer properties of metal complexes derived from 8-hydroxyquinoline analogues, including those based on this compound. These complexes exhibited cytotoxicity against human cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-methyl-5-nitroquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes. The compound’s nitro group is believed to play a crucial role in its antimicrobial and antimalarial activities by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares N-methyl-5-nitroquinolin-8-amine with key structural analogs, highlighting molecular formulas, substituents, and physical properties:
Substituent Effects on Reactivity and Bioactivity
- Nitro Group Position: In nitroquinoline derivatives, the nitro group’s position significantly impacts electronic properties. For example, 3-nitro-substituted compounds (e.g., NQ1 in ) exhibit distinct reactivity compared to 5-nitro analogs due to resonance effects .
- Heterocycle Differences: Quinoxaline derivatives (e.g., N-methyl-5-nitroquinoxalin-6-amine) display different π-π stacking interactions compared to quinolines, which may alter binding affinities in biological systems .
Biological Activity
N-methyl-5-nitroquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides an overview of the biological activity, synthesis, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a nitrogen-containing heterocyclic structure. The presence of a nitro group at position 5 enhances its reactivity and biological potential. Its structural properties suggest that it may interact with various biological targets, including enzymes and DNA.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antimicrobial activities. The nitro group facilitates selective activation by nitroreductases, which convert it into cytotoxic agents specifically targeting cancer cells while minimizing damage to healthy tissues .
Antitumor Activity
In vitro studies have shown that compounds similar to this compound demonstrate potent antitumor effects against various cancer cell lines. For example, derivatives with similar structures have exhibited IC50 values ranging from 0.69 to 22 mM against several cancer types, including leukemia and lung cancer .
Antimicrobial Activity
This compound also displays antimicrobial properties. Nitro-containing compounds are known for their effectiveness against bacterial infections due to their ability to produce toxic intermediates upon reduction. This mechanism leads to DNA damage and cell death in susceptible microorganisms .
The mechanism underlying the biological activity of this compound is primarily attributed to its reduction by nitroreductases, which generates reactive intermediates that can bind covalently to cellular macromolecules, including DNA. This action is crucial for its antitumor and antimicrobial efficacy .
Synthesis
The synthesis of this compound typically involves several steps, including the nitration of quinoline derivatives followed by methylation processes. The synthetic pathway can be summarized as follows:
- Nitration : Quinoline is nitrated at the 5-position using nitric acid.
- Methylation : The resulting nitroquinoline is then methylated using methyl iodide or another methylating agent.
- Purification : The final product is purified through recrystallization or chromatography.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Therapy : A study demonstrated that derivatives of quinoline exhibited significant cytotoxicity against human cancer cell lines, with some compounds achieving over 80% inhibition at low concentrations .
- Antimicrobial Efficacy : Research on related nitro compounds has shown promising results against resistant strains of bacteria, indicating that this compound could be an effective treatment option in antibiotic-resistant infections .
Data Summary
| Activity Type | IC50 Range (µM) | Target Organisms/Cell Lines |
|---|---|---|
| Antitumor | 0.69 - 22 | HL60, K562, A549, PC3 |
| Antibacterial | 1.33 - 18.9 | Staphylococcus aureus |
| Antifungal | 0.67 - 19.38 | Candida albicans, Aspergillus fumigatus |
Q & A
Q. What are the established synthetic routes for N-methyl-5-nitroquinolin-8-amine, and how can intermediates be characterized?
The synthesis typically begins with nitration of quinoline to yield 5-nitroquinoline, followed by selective reduction of the nitro group at the 8-position to an amine. Subsequent methylation of the amine group (e.g., using methyl iodide or dimethyl sulfate) produces the target compound . Key intermediates, such as 5-nitroquinolin-8-amine, should be characterized via:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) to verify molecular weight.
- HPLC to assess purity (>95% recommended for downstream applications).
Q. What analytical methods are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the quinoline ring’s substitution pattern (e.g., distinguishing nitro vs. methyl groups) .
- Mass Spectrometry (MS): HRMS or LC-MS confirms the molecular ion peak (C₁₀H₉N₃O₂, theoretical MW: 203.19 g/mol).
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro group stretching at ~1520 cm⁻¹, amine N-H stretches at ~3300 cm⁻¹) .
Q. How can researchers mitigate hazards during the synthesis of nitroquinoline derivatives?
- Nitro Group Handling: Use controlled temperatures (<0°C during nitration) to avoid exothermic reactions.
- Methylation Safety: Perform reactions in a fume hood with appropriate PPE due to alkylating agents’ toxicity .
- Waste Management: Neutralize acidic byproducts (e.g., from nitration) before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during methylation .
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Temperature Control: Maintain ≤40°C during methylation to prevent side reactions (e.g., over-alkylation) .
- Post-Synthesis Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
Q. What strategies resolve contradictory data in biological activity studies of nitroquinoline derivatives?
- Dose-Response Analysis: Test a wide concentration range (e.g., 0.1–100 μM) to identify true IC₅₀ values, reducing false negatives from narrow ranges .
- Comparative Studies: Benchmark against structurally similar compounds (e.g., 5-chloroquinolin-8-amine or 8-fluoroquinolin-5-amine) to isolate substituent-specific effects .
- Target Validation: Use CRISPR/Cas9 knockouts or siRNA silencing to confirm molecular targets (e.g., kinase inhibition) .
Q. How can computational methods predict the reactivity and stability of this compound?
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility for in vitro assays .
- Degradation Modeling: Predict stability under physiological conditions (pH 7.4, 37°C) using software like Gaussian or ADF .
Q. What experimental designs are suitable for studying the compound’s antimicrobial or anticancer mechanisms?
Q. How can researchers address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
